molecular formula C14H14N2O4S2 B2761271 2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide CAS No. 898459-18-2

2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide

Cat. No.: B2761271
CAS No.: 898459-18-2
M. Wt: 338.4
InChI Key: ROMNLIQMMGCKGM-UHFFFAOYSA-N
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Description

2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide is a versatile chemical compound with a thiophene ring system. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has shown potential in scientific research due to its unique structural features and properties.

Preparation Methods

The synthesis of 2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide involves several steps. . This reaction is typically carried out under controlled conditions to ensure the formation of the desired thiophene derivative. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity .

Chemical Reactions Analysis

2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-(2-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific ethylsulfonyl and benzamido substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-ethylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-2-22(19,20)11-6-4-3-5-9(11)13(18)16-14-10(12(15)17)7-8-21-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMNLIQMMGCKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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